molecular formula C11H10N6 B11044243 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole

Cat. No.: B11044243
M. Wt: 226.24 g/mol
InChI Key: LOSPIUNYDHISFD-UHFFFAOYSA-N
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Description

5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a pyrazole ring and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(1H-pyrazol-1-yl)benzaldehyde with hydrazine derivatives, followed by cyclization to form the tetraazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to the combination of the pyrazole and tetraazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

5-(4-methyl-3-pyrazol-1-ylphenyl)-2H-tetrazole

InChI

InChI=1S/C11H10N6/c1-8-3-4-9(11-13-15-16-14-11)7-10(8)17-6-2-5-12-17/h2-7H,1H3,(H,13,14,15,16)

InChI Key

LOSPIUNYDHISFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)N3C=CC=N3

Origin of Product

United States

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